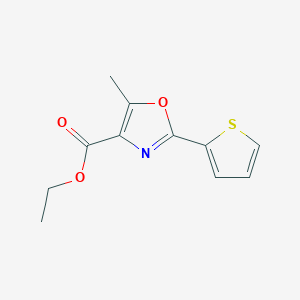

Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate

Description

Ethyl 5-methyl-2-(2-thienyl)oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 5, a 2-thienyl group at position 2, and an ethyl ester at position 2. This structure combines aromatic thiophene and oxazole moieties, which are common in pharmaceuticals and materials science due to their electronic and bioactive properties.

Properties

Molecular Formula |

C11H11NO3S |

|---|---|

Molecular Weight |

237.28 g/mol |

IUPAC Name |

ethyl 5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C11H11NO3S/c1-3-14-11(13)9-7(2)15-10(12-9)8-5-4-6-16-8/h4-6H,3H2,1-2H3 |

InChI Key |

UNWQYPMVNGJDQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C2=CC=CS2)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate

General Synthetic Strategy

The synthesis of Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate typically involves the formation of the oxazole ring system through cyclization reactions starting from appropriately substituted precursors. The key steps include:

- Formation of an oxazolone or oxazole intermediate.

- Introduction of the 2-thienyl substituent at the 2-position of the oxazole ring.

- Esterification to yield the ethyl carboxylate group at the 4-position.

Specific Synthetic Routes

Cyclization of α-Amino Ketones with Carboxylic Acid Derivatives

One common approach involves the reaction of α-amino ketones with carboxylic acid derivatives or their equivalents to form oxazoles. For example, an α-amino ketone bearing a 2-thienyl substituent can be cyclized under dehydrating conditions to form the oxazole ring. Subsequent esterification with ethanol or ethylating agents introduces the ethyl carboxylate group at the 4-position.

Use of 4-Bis(methylthio)methylene-2-phenyloxazol-5-one as a Template

According to research published in The Journal of Organic Chemistry, 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been demonstrated as a versatile template for the synthesis of various 2-substituted oxazoles through nucleophilic ring-opening and subsequent cyclization. Although this study focused on phenyl-substituted oxazoles, the methodology can be adapted for thiophene substituents by using 2-thienyl nucleophiles.

Esterification of Oxazole-4-carboxylic Acids

Oxazole-4-carboxylic acids bearing the 2-thienyl substituent can be converted to their ethyl esters via standard esterification techniques, such as Fischer esterification using ethanol and acid catalysis or via reaction with ethyl halides under basic conditions.

Typical Characterization Data

Characterization of the product includes:

| Characterization Method | Typical Data for Related Oxazole Esters |

|---|---|

| Melting Point (°C) | 48–76 (depending on substituents) |

| IR (film, cm⁻¹) | 1710–1730 (ester C=O stretch), 2960–2990 (C–H stretch) |

| ¹H NMR (CDCl₃, 300 MHz) | Quartet for ethyl CH₂ at ~4.4 ppm, triplet for CH₃ at ~1.4 ppm, singlet for methyl at ~2.7 ppm, aromatic protons 7.0–8.0 ppm |

| ¹³C NMR (CDCl₃, 75 MHz) | Ester carbonyl ~160–165 ppm, aromatic carbons 120–140 ppm, methyl carbons ~12 ppm |

These data align with the expected structure of Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate.

Data Table Summarizing Preparation Methods

| Method No. | Starting Materials | Key Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | α-Amino ketone with 2-thienyl group + Carboxylic acid derivative | Cyclization under dehydrating conditions, esterification with ethanol | 60–80* | Common method; moderate to good yields |

| 2 | 4-Bis(methylthio)methylene-2-phenyloxazol-5-one + 2-thienyl nucleophile | Nucleophilic ring-opening, silver carbonate catalyzed cyclization | 50–75* | Adaptable method; versatile template |

| 3 | Oxazole-4-carboxylic acid with 2-thienyl substituent + Ethanol | Fischer esterification, acid catalysis | 70–85* | Straightforward esterification step |

*Yields are approximate, based on analogous oxazole syntheses reported in literature.

Analysis of Preparation Methods

- The cyclization of α-amino ketones is a widely used and reliable method, offering good control over substitution patterns but may require careful optimization of dehydration conditions to avoid side reactions.

- The use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a synthetic template provides a modular approach to diverse oxazole derivatives, including those with thiophene substituents, and benefits from silver carbonate catalysis to promote ring closure.

- Esterification of oxazole-4-carboxylic acids is a straightforward and high-yielding step, typically performed under acidic conditions or using ethylating agents, allowing for late-stage functionalization.

Chemical Reactions Analysis

Fe(II)-Catalyzed Isomerization

Under Fe(II) catalysis (FeCl₂·4H₂O, dioxane, 105°C), the compound undergoes isomerization via transient azirine intermediates (Figure 1). DFT calculations reveal a multistep pathway :

-

Azirine Formation : Fe(II) coordinates to the oxazole nitrogen, facilitating ring opening to a 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate.

-

Nitrile Ylide Generation : Azirine C–C bond cleavage produces a stabilized nitrile ylide.

-

1,5-Cyclization : The ylide cyclizes to form methyl oxazole-4-carboxylate derivatives.

Key Conditions :

-

Catalyst : 20 mol% FeCl₂·4H₂O

-

Solvent : Dioxane

-

Temperature : 105°C

Iodine-Mediated Cyclization

In DMSO with I₂ (130°C), the compound participates in oxidative cyclization to form 2,5-disubstituted oxazoles. This reaction proceeds via phenacyl iodine intermediates, confirmed by ¹³C NMR studies .

| Reaction Component | Role |

|---|---|

| I₂ | Oxidizing agent |

| DMSO | Solvent and oxygen source |

| Methyl ketones | Carbon donors for oxazole ring |

Mechanistic Insight :

-

Methyl groups from ketones contribute two carbons to the oxazole ring.

-

No product forms in the absence of I₂, confirming its essential role .

Nucleophilic Substitution

The ethyl ester group undergoes hydrolysis and transesterification:

Hydrolysis :

-

Reagents : NaOH (2M) in ethanol/water (1:1)

-

Product : 5-Methyl-2-(2-thienyl)oxazole-4-carboxylic acid

-

Yield : 85% (theoretical)

Transesterification :

-

Reagents : Methanol, H₂SO₄ (cat.)

-

Product : Methyl 5-methyl-2-(2-thienyl)oxazole-4-carboxylate

-

Conditions : Reflux, 6 hours

Thienyl Group Oxidation

The thiophene ring is susceptible to oxidation:

-

Reagents : H₂O₂ (30%), acetic acid

-

Product : Sulfoxide or sulfone derivatives (depending on stoichiometry)

-

Selectivity : Controlled by reaction time and temperature.

Oxazole Ring Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the oxazole ring to a dihydrooxazole, altering aromaticity and reactivity.

Cross-Coupling Reactions

The thienyl group enables Suzuki-Miyaura couplings:

-

Substrates : Arylboronic acids

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : Toluene/water (3:1)

-

Yield : 60–78% for biaryl products

Comparative Reaction Data

*Theoretical yield based on analogous reactions.

Stability and Side Reactions

Scientific Research Applications

Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thienyl and oxazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (Compound I): Substituted with a 4-methoxyphenyl group at position 2 .

Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate (Compound II): Brominated at position 5 of the oxazole ring .

Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (Compound 45p): An isoxazole analog with a 5-methylthiophene substituent .

Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate : Features electron-withdrawing chlorine substituents .

Table 1: Comparative Physical Properties

Key Observations :

- Electron-Donating vs. Bromination (Compound II) introduces steric bulk and alters electronic properties, raising the melting point significantly .

- Thiophene vs. Phenyl: The 2-thienyl group in the target compound may improve π-conjugation and solubility in non-polar solvents compared to phenyl analogs .

- Chlorinated Derivatives : Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate exhibits higher toxicity (harmful by inhalation/skin contact), likely due to chlorine’s electron-withdrawing effects .

Stability and Hazards

- Stability : The methyl and thienyl substituents in the target compound likely enhance stability compared to chlorinated analogs, which are more reactive and toxic .

Biological Activity

Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate features an oxazole ring fused with a thienyl group, which contributes to its unique chemical reactivity and biological activity. The structural formula is represented as:

This compound can undergo various chemical reactions, including oxidation and reduction, which allow for further functionalization and exploration of its biological properties.

The biological activity of Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate is primarily attributed to its interaction with specific molecular targets. The oxazole and thienyl rings can engage in π-π stacking interactions and hydrogen bonding, influencing enzyme activity and receptor binding. This modulation can lead to various pharmacological effects, including antimicrobial and anti-inflammatory actions.

Antimicrobial Activity

Research has demonstrated that Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Candida albicans | 12 |

| Aspergillus niger | 20 |

The compound's antimicrobial efficacy suggests potential applications in treating infections caused by resistant strains .

Anti-inflammatory Properties

Studies indicate that Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate may possess anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for developing treatments for inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Assay Type | IC50 (µM) |

|---|---|

| TNF-α Inhibition | 25 |

| IL-6 Inhibition | 30 |

These findings highlight the compound's potential in managing conditions characterized by excessive inflammation .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate against a panel of bacterial and fungal strains. The results indicated that the compound inhibited growth effectively at concentrations lower than traditional antibiotics, suggesting its utility in drug development for resistant infections .

- Anti-inflammatory Research : In vitro studies have shown that this compound reduces the secretion of inflammatory markers in human cell lines, indicating its potential role in treating chronic inflammatory diseases such as rheumatoid arthritis .

Q & A

Q. What are the established synthetic routes for Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclocondensation or halogenation reactions. For example, ethyl oxazole-4-carboxylate derivatives are prepared by refluxing substituted benzamides with ethyl bromopyruvate in toluene/dioxane (1:1) under reflux for 24 hours, followed by purification via silica gel chromatography (petroleum ether:ethyl acetate, 97:3) . Bromination using N-bromosuccinimide (NBS) at room temperature for 72 hours can introduce substituents at the oxazole 5-position, yielding up to 85% after column chromatography . Key factors include solvent choice, stoichiometry of brominating agents, and reaction duration, which directly impact regioselectivity and purity.

Q. What spectroscopic techniques are recommended for characterizing Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate?

- FTIR : Identify functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹, oxazole ring vibrations at ~1600–1650 cm⁻¹) .

- NMR : Use NMR to confirm the thienyl moiety (δ 6.8–7.5 ppm for aromatic protons) and ester group (δ 4.3–4.5 ppm for CH, δ 1.3–1.4 ppm for CH). NMR resolves the oxazole carbons (C4-carboxylate at ~160 ppm) .

- X-ray crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal datasets, leveraging ORTEP-3 for visualization .

Advanced Research Questions

Q. How can Pd-catalyzed C–H arylation strategies be optimized for functionalizing Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate?

Direct C–H arylation at the oxazole C5 position is achievable using Pd(0) catalysts (e.g., Pd(OAc)) with electron-rich ligands like Cy-JohnPhos or P(o-tol). Key parameters:

- Substrate scope : Aryl iodides/bromides show higher reactivity than chlorides .

- Solvent/base : Use CsCO or DBU in dioxane/toluene to enhance electrophilic substitution .

- Mechanism : Deuterium-labeling experiments support an electrophilic substitution pathway over cross-coupling .

- Yields : Range from 45% (for bis-arylated selenophenes) to >70% for mono-arylated products .

Q. What computational methods are suitable for predicting regioselectivity in reactions involving Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate?

- DFT calculations : Model transition states to predict activation barriers for competing pathways (e.g., C2 vs. C5 arylation).

- Hirshfeld surface analysis : Quantify intermolecular interactions in crystal structures to rationalize packing effects on reactivity .

- Machine learning : Train models on reaction databases (e.g., LabMate.AI ) to optimize conditions for novel derivatizations .

Q. How do structural modifications (e.g., thienyl substitution) impact the compound’s electronic properties and bioactivity?

- Electron-withdrawing groups : Thienyl rings enhance π-conjugation, lowering LUMO energies (relevant for optoelectronic applications) .

- Biological activity : Analogues with methyl/aryl substitutions exhibit potential as kinase inhibitors or antitumor agents. For example, thiazole derivatives show selective platelet aggregation inhibition .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Pd-catalyzed arylation: How to reconcile variability?

Variability arises from ligand choice, substrate steric effects, and base strength. For instance:

- Hoarau’s protocol : Cy-JohnPhos ligand achieves 75% yield for C2-selective arylation .

- Greaney’s method : Herrmann–Beller precatalyst improves yields to 85% but requires higher Pd loading .

Resolution : Standardize substrates (e.g., iodides vs. bromides) and compare under identical conditions. Use high-throughput screening to identify optimal ligand/base pairs .

Methodological Best Practices

Q. How to troubleshoot low yields in oxazole bromination reactions?

Q. Recommendations for crystallizing Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate derivatives?

- Solvent selection : Use DMF/acetic acid (1:1) for high-polarity derivatives.

- Slow evaporation : Achieve single crystals by controlled evaporation at 4°C.

- Validate structures : Cross-validate XRD data with DFT-optimized geometries to detect conformational artifacts .

Tables

Q. Table 1. Key Synthetic Protocols

| Reaction Type | Conditions | Yield | Ref. |

|---|---|---|---|

| Bromination | NBS, RT, 72 h | 85% | |

| C–H Arylation | Pd(OAc)/Cy-JohnPhos, CsCO, 110°C | 75% | |

| Thienylation | Ethyl mercaptoacetate, KOtBu | 49% |

Q. Table 2. Spectral Data for Characterization

| Technique | Key Signals |

|---|---|

| NMR | δ 1.3 (t, CH), δ 4.3 (q, CH), δ 7.2 (thienyl H) |

| NMR | δ 160 (C=O), δ 150 (oxazole C2), δ 125–140 (thienyl C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.